1-Thianthren-2-ylethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thianthren-2-ylethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones. This compound is particularly interesting due to its unique structure, which includes a thianthrene moiety—a sulfur-containing heterocycle. The presence of sulfur atoms in the thianthrene ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-Thianthren-2-ylethanone oxime typically involves the reaction of 1-thianthren-2-ylethanone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:
1-Thianthren-2-ylethanone+NH2OH⋅HCl→1-Thianthren-2-ylethanone oxime+HCl
In industrial settings, the synthesis can be optimized using microwave irradiation, which significantly reduces reaction time and improves yield. The use of silica gel as a catalyst in dry media under microwave conditions has been reported to be highly efficient .
Analyse Chemischer Reaktionen
1-Thianthren-2-ylethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Thianthren-2-ylethanone oxime has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 1-Thianthren-2-ylethanone oxime involves its interaction with specific molecular targets. In the context of acetylcholinesterase reactivation, the oxime group binds to the enzyme’s active site, displacing the organophosphate inhibitor and restoring the enzyme’s activity. This process involves the formation of a covalent bond between the oxime and the enzyme, followed by hydrolysis to release the reactivated enzyme .
Vergleich Mit ähnlichen Verbindungen
1-Thianthren-2-ylethanone oxime can be compared to other oxime compounds such as pralidoxime, obidoxime, and methoxime. While these compounds share the common oxime functional group, their structures and applications differ:
Pralidoxime: Primarily used as an antidote for organophosphate poisoning.
Obidoxime: Similar to pralidoxime but with a broader spectrum of activity.
Methoxime: Known for its use in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its thianthrene moiety, which imparts distinct chemical properties and expands its range of applications.
Eigenschaften
Molekularformel |
C14H11NOS2 |
---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(NE)-N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3/b15-9+ |
InChI-Schlüssel |
KCDSNOXSQOCEFY-OQLLNIDSSA-N |
Isomerische SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Kanonische SMILES |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.